3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide is an organic compound that features a biphenyl core substituted with a chloro group, a trifluoromethyl group, and a sulfonamide group
Preparation Methods
The synthesis of 3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves several steps:
Suzuki–Miyaura Coupling: This reaction is commonly used to form the biphenyl core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the addition of a trifluoromethyl radical to an aromatic ring.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the biphenyl compound with a sulfonyl chloride in the presence of a base.
Chemical Reactions Analysis
3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Scientific Research Applications
3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Agrochemicals: The trifluoromethyl group enhances the compound’s stability and bioactivity, making it useful in the development of pesticides and herbicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions that contribute to the compound’s biological effects .
Comparison with Similar Compounds
3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide can be compared to other similar compounds:
Trifluoromethylbenzenes: These compounds also contain the trifluoromethyl group, which imparts similar stability and bioactivity properties.
Sulfonamides: Compounds with sulfonamide groups share similar chemical reactivity and biological activity.
Biphenyl Derivatives: Other biphenyl derivatives may have different substituents, leading to variations in their chemical and biological properties.
Biological Activity
3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14ClF3N2O2S
- Molecular Weight : 368.81 g/mol
- CAS Number : 773117-79-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Properties
-
Mechanism of Action
- The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific protein targets within cells. Molecular docking studies suggest that it interacts favorably with amino acid residues in the active sites of key enzymes involved in cell proliferation and survival pathways .
Data Table: Biological Activity Summary
Case Studies
- Case Study on Antimicrobial Efficacy
- Case Study on Anticancer Activity
Properties
Molecular Formula |
C13H9ClF3NO2S |
---|---|
Molecular Weight |
335.73 g/mol |
IUPAC Name |
2-chloro-4-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-11-7-8(5-6-12(11)21(18,19)20)9-3-1-2-4-10(9)13(15,16)17/h1-7H,(H2,18,19,20) |
InChI Key |
ZSWIMBRWVRYXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C(F)(F)F |
Origin of Product |
United States |
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